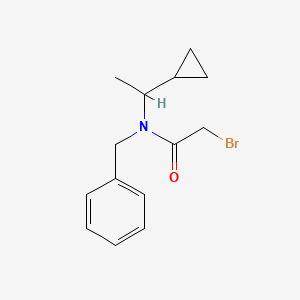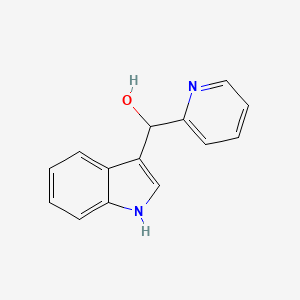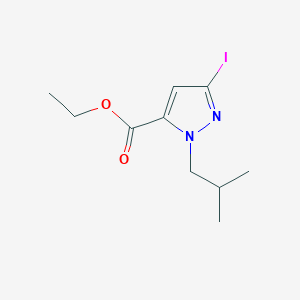
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-substituted derivatives of acetamides, including those similar to "N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide," involves multiple steps, including bromination, cyclization, and functionalization of acetamides. For instance, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide has been described, highlighting a method for the synthesis of dibromo-containing compounds under mild conditions without metal catalysis (Qiu et al., 2017). Another study on the synthesis of polycyclic sultams via a palladium-catalyzed reaction showcases the creation of complex structures from simpler acetamide derivatives (Gong et al., 2017).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including this compound-like compounds, is crucial for understanding their reactivity and properties. Studies on similar molecules, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, provide insights into their crystalline structure and intermolecular interactions, indicating non-planar discrete molecules linked by hydrogen bonds (Davis & Healy, 2010).
Chemical Reactions and Properties
The chemical reactivity of N-substituted acetamide derivatives is influenced by their molecular structure. For example, the synthesis and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide reveal their potential in generating biologically active compounds through reactions such as bromination, cyclization, and amidation (Siddiqui et al., 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. While specific data on this compound might be scarce, related studies provide valuable information. For example, the analysis of silylated derivatives of N-(2-hydroxyphenyl)acetamide demonstrates the impact of structural modifications on physical properties (Nikonov et al., 2016).
Chemical Properties Analysis
Chemical properties, such as reactivity towards other compounds, acidity/basicity, and stability, define the potential applications of acetamide derivatives. Research into the pKa determination of newly synthesized acetamide derivatives provides insights into their acid-base behavior, crucial for understanding their behavior in biological systems and industrial applications (Duran & Canbaz, 2013).
科学的研究の応用
Organic Synthesis Applications
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is involved in the synthesis of complex organic compounds. For instance, its structural analogs have been employed in the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, highlighting its relevance in generating N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamides under metal-free conditions. This process is significant for its mild conditions and the potential for switchable synthesis through different neighboring groups, contributing to the field of organic synthesis by offering a pathway to diverse organic compounds with high specificity and efficiency (Qiu et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, related acetamide derivatives have been synthesized and assessed for their biological activities. Notably, compounds with structural similarities have shown promising antimicrobial activities, indicating the potential of this compound derivatives in developing new antimicrobial agents. This application is crucial for addressing the growing resistance to current antimicrobial drugs and highlights the compound's role in the discovery and development of new therapeutic agents with novel mechanisms of action (Fahim & Ismael, 2019).
特性
IUPAC Name |
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIRTYWOCDNRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)




![5-{[(4-chlorophenyl)methyl]sulfanyl}-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2484690.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)

![1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2484698.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2484701.png)
![2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2484702.png)

